molecular formula C13H11N5OS B2759084 2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one CAS No. 860649-09-8

2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2759084
CAS No.: 860649-09-8
M. Wt: 285.33
InChI Key: KSXNSCQBHUJUPM-IZZDOVSWSA-N
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Description

2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one is a compound known for its diverse applications in medicinal chemistry. The compound contains a triazole ring and an imidazole structure, making it significant in the field of synthetic organic chemistry due to its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves a multi-step synthetic route. Starting with the appropriate aromatic aldehyde and 1,2,4-triazole as precursors, a condensation reaction takes place under acidic or basic conditions to form the intermediate. This intermediate then undergoes cyclization and substitution reactions to introduce the methylsulfanyl and imidazole functionalities.

Industrial Production Methods

Industrial production usually involves the optimization of these steps to ensure high yield and purity. This may include the use of specific catalysts, optimized solvents, and controlled reaction temperatures. Continuous flow synthesis is also an emerging method for producing such compounds efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfone or sulfoxide derivative.

  • Reduction: Reduction reactions can target the aromatic ring or other unsaturated bonds within the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify various positions on the aromatic ring and triazole moiety.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

  • Substitution: Alkyl halides, nitrating agents under various acidic or basic conditions

Major Products Formed

  • Sulfone and sulfoxide derivatives from oxidation

  • Reduced aromatic or aliphatic products from reduction

  • Various substituted derivatives from substitution reactions

Scientific Research Applications

Chemistry

  • Used as a starting material in the synthesis of complex organic molecules

  • Serves as a ligand in coordination chemistry

Biology

  • Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring, which is known to interfere with sterol biosynthesis in pathogens

Medicine

  • Explored for use in designing drugs targeting specific enzymes and receptors involved in diseases like cancer and Alzheimer's

Industry

  • Employed in the development of novel materials with unique electronic and optical properties

Mechanism of Action

The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole and imidazole rings can coordinate with metal ions in the active sites of enzymes, inhibiting their function. This mechanism is crucial in the compound's antimicrobial and antifungal activities, where it disrupts cell wall synthesis in pathogens.

Comparison with Similar Compounds

  • Fluconazole

  • Metronidazole

  • Ketoconazole

  • Benzimidazole derivatives

Exploring this compound further could unveil even more intriguing applications and reactivity profiles, painting a comprehensive picture of its potential.

Properties

IUPAC Name

(4E)-2-methylsulfanyl-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-20-13-16-11(12(19)17-13)6-9-2-4-10(5-3-9)18-8-14-7-15-18/h2-8H,1H3,(H,16,17,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXNSCQBHUJUPM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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